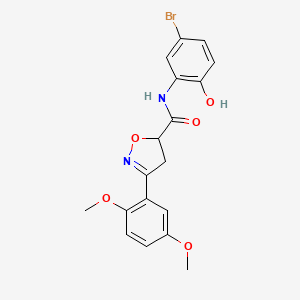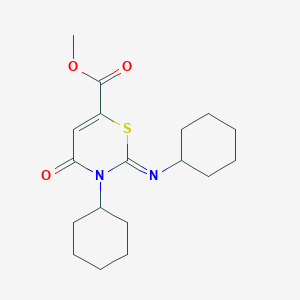
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide, also known by its chemical formula C17H15BrN2O5, is a complex organic compound. Let’s break down its structure:
N-(5-bromo-2-hydroxyphenyl): This part of the compound contains a bromine-substituted phenyl ring with a hydroxyl group.
3-(2,5-dimethoxyphenyl): Here, we have another phenyl ring with two methoxy (OCH) groups attached at specific positions.
4,5-dihydro-1,2-oxazole-5-carboxamide: The core structure consists of an oxazole ring fused with a carboxamide group.
Méthodes De Préparation
The synthetic routes to obtain this compound involve several steps. While I don’t have specific details on industrial production methods, researchers typically follow these steps:
Bromination: Start with a suitable precursor containing the phenyl ring. Introduce bromine to the aromatic system to form the 5-bromo-2-hydroxyphenyl moiety.
Methoxylation: Add methoxy groups to the other phenyl ring using appropriate reagents (e.g., methanol and acid catalysts).
Oxazole Formation: Cyclize the compound to form the oxazole ring. This can be achieved through condensation reactions.
Carboxamide Formation: Introduce the carboxamide group using amine and carboxylic acid derivatives.
Analyse Des Réactions Chimiques
Oxidation: The phenolic hydroxyl group can undergo oxidation reactions.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the oxazole ring may be possible.
Reagents: Common reagents include bromine, methanol, acids, amines, and reducing agents.
Major Products: The final compound itself is the major product.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Biology: Explore its interactions with biological macromolecules.
Chemistry: Study its reactivity and design related compounds.
Industry: Assess its use in materials science or as a building block for other molecules.
Mécanisme D'action
Targets: Investigate which cellular components (enzymes, receptors, etc.) it interacts with.
Pathways: Understand the signaling pathways affected by this compound.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers would compare it to related oxazole derivatives, considering factors like substituents and functional groups.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C18H17BrN2O5 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
N-(5-bromo-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H17BrN2O5/c1-24-11-4-6-16(25-2)12(8-11)13-9-17(26-21-13)18(23)20-14-7-10(19)3-5-15(14)22/h3-8,17,22H,9H2,1-2H3,(H,20,23) |
Clé InChI |
OBHJXFZIPRCFAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11425957.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11425958.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11425968.png)
![dimethyl 1-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425972.png)
![dimethyl 1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425977.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11425990.png)
![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11425998.png)
![10-(2,4-dimethylphenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11426000.png)
![7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11426009.png)
![8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11426014.png)
![N-(4-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11426022.png)

![dimethyl 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426050.png)

